molecular formula C11H21N3O5S B13401675 2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid

2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid

Cat. No.: B13401675
M. Wt: 307.37 g/mol
InChI Key: WXHHTBVYQOSYSL-UHFFFAOYSA-N
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Description

2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a hydroxypropanoic acid moiety. It is known for its role in biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid involves multiple steps. One common method includes the use of amino acids as starting materials. The process typically involves the protection of functional groups, followed by coupling reactions to form the desired peptide bonds. The final deprotection step yields the target compound. Reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient assembly of the peptide chain, followed by cleavage from the resin and purification through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Studied for its role in enzymatic processes and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylsulfanylbutanoic acid: Shares the methylsulfanyl group but lacks the additional peptide bonds.

    3-Hydroxypropanoic acid: Contains the hydroxypropanoic acid moiety but lacks the amino and methylsulfanyl groups.

Uniqueness

2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in peptide synthesis and therapeutic research, distinguishing it from simpler analogs.

Properties

Molecular Formula

C11H21N3O5S

Molecular Weight

307.37 g/mol

IUPAC Name

2-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)

InChI Key

WXHHTBVYQOSYSL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)N

Origin of Product

United States

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